cis-Octahydropyrrolo[3,4-b]pyridine
Overview
Description
cis-Octahydropyrrolo[3,4-b]pyridine: is a nitrogen-containing heterocyclic compound with the molecular formula C7H14N2. It is a clear, colorless to pale yellow oil with a boiling point of approximately 198°C and a density of 0.950 g/cm³ . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including moxifloxacin .
Preparation Methods
The synthesis of cis-Octahydropyrrolo[3,4-b]pyridine involves several steps:
Chemical Reactions Analysis
cis-Octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Substitution reactions can occur, particularly at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include halogenated sulfoxides for halogenation, alkali metal salts for cyclization, and hydrogen gas for hydrogenation . The major products formed from these reactions are typically intermediates used in the synthesis of pharmaceuticals like moxifloxacin .
Scientific Research Applications
cis-Octahydropyrrolo[3,4-b]pyridine is primarily used as an intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic used to treat bacterial infections . Its role as an intermediate makes it valuable in medicinal chemistry for the development of other pharmaceutical compounds. Additionally, it is used in research settings to study the synthesis and reactivity of nitrogen-containing heterocycles .
Mechanism of Action
its derivatives, such as moxifloxacin, exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
cis-Octahydropyrrolo[3,4-b]pyridine can be compared to other nitrogen-containing heterocycles such as:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolopyridine: Often used in the synthesis of various pharmaceuticals.
Pyrrolopyrimidine: Exhibits a range of biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of moxifloxacin, highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-42-2 | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cis-Octahydropyrrolo[3,4-b]pyridine in fluoroquinolone synthesis?
A: cis-Octahydropyrrolo[3,4-b]pyridine acts as a reagent in the synthesis of fluoroquinolone derivatives. It reacts with 7-halo-6-fluoroquinolone-3-carboxylic acids through a direct amination reaction. This reaction is catalyzed by various catalysts, including nano-Fe3O4@ZrO2-SO3H [], giant-ball nanoporous isopolyoxomolybdate [], and nano Zirconia Sulfuric Acid (ZrSA) [].
Q2: What are the advantages of using the mentioned catalysts in these reactions?
A2: The research papers highlight several advantages of using these catalysts:
- High Efficiency: The catalysts demonstrate high catalytic activity, leading to good yields of fluoroquinolone derivatives [, , ].
- Recyclability: Nano-Fe3O4@ZrO2-SO3H and ZrSA are recyclable and can be reused multiple times without significant loss in catalytic activity [, ].
- Green Chemistry: The reactions can be carried out in water, including magnetized water, as a green solvent [, ]. This aligns with environmentally friendly practices in chemical synthesis.
- Operational Simplicity: The reactions involve simple work-up procedures, making the overall synthesis process more efficient [, , ].
Q3: Are there differences in reaction outcomes based on the water used?
A: Yes, studies comparing ordinary water and magnetized water as solvents observed that magnetized water generally led to better results in terms of product yield [, ]. The exact mechanism behind this difference is not fully elucidated in the provided abstracts.
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